molecular formula C11H14ClNO3 B8574827 N-(2-(2-hydroxyethoxy)-ethyl)-4-chloro-benzamide

N-(2-(2-hydroxyethoxy)-ethyl)-4-chloro-benzamide

Cat. No. B8574827
M. Wt: 243.68 g/mol
InChI Key: UHGOKJBDUQHSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-hydroxyethoxy)-ethyl)-4-chloro-benzamide is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-hydroxyethoxy)-ethyl)-4-chloro-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-hydroxyethoxy)-ethyl)-4-chloro-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-(2-hydroxyethoxy)-ethyl)-4-chloro-benzamide

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide

InChI

InChI=1S/C11H14ClNO3/c12-10-3-1-9(2-4-10)11(15)13-5-7-16-8-6-14/h1-4,14H,5-8H2,(H,13,15)

InChI Key

UHGOKJBDUQHSBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOCCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydroxide (2.2 g, 0.055 moles) in distilled water (100 ml), aminoethoxyethanol (5.25 g, 0.05 moles) was added and the solution was cooled to 0° C. on an ice bath. Under stirring on the ice bath, p-chloro-benzoylchloride (8.75 g, 0.5 moles) was added thereto drop by drop. The stirring was continued for 3 hours at room temperature and the separated precipitate was filtered off by suction. The mother liquid was extracted with chloroform (3×100 ml). The organic phase was separated, dried with sodium sulfate, filtered and evaporated on a rotary evaporator. The precipitated N-O-di-((4-chloro)-benzoyl)-amino-ethoxyethanol was dissolved in dioxan (50 ml) and sodium hydroxide (22 ml of a 1N solution) was added thereto. The solution was stirred for 2 hours at 40° C., water (50 ml) was added thereto and it was extracted with ethyl acetate (5×50 ml). The organic phase was separated, dried with sodium sulfate, filtered and evaporated on a rotary evaporator. The obtained product was crystallized from diethyl ether.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.75 g
Type
reactant
Reaction Step Two

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